Cas no 116884-02-7 (N-(4-Aminophenyl)butanamide)

N-(4-Aminophenyl)butanamide 化学的及び物理的性質
名前と識別子
-
- Butanamide, N-(4-aminophenyl)-
- N-(4-AMINOPHENYL)BUTANAMIDE
- N-(4-Amino-phenyl)butyramide
- MFCD02063077
- DTXSID80352216
- BRD-K02536387-001-01-7
- SCHEMBL1709756
- LFXCELCZRVHGIJ-UHFFFAOYSA-N
- N-(4-aminophenyl)butyramide
- VS-00430
- ALBB-026786
- STK042432
- CS-0313738
- Oprea1_108236
- 116884-02-7
- TimTec1_000780
- BBL000076
- DB-335089
- HMS1536D10
- Oprea1_436610
- AKOS000108323
- NCGC00175128-01
- N-(4-Aminophenyl)butanamide
-
- MDL: MFCD02063077
- インチ: InChI=1S/C10H14N2O/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h4-7H,2-3,11H2,1H3,(H,12,13)
- InChIKey: LFXCELCZRVHGIJ-UHFFFAOYSA-N
- ほほえんだ: CCCC(=O)NC1=CC=C(C=C1)N
計算された属性
- せいみつぶんしりょう: 178.11100
- どういたいしつりょう: 178.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 55.1Ų
じっけんとくせい
- PSA: 55.12000
- LogP: 2.66160
N-(4-Aminophenyl)butanamide セキュリティ情報
N-(4-Aminophenyl)butanamide 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
N-(4-Aminophenyl)butanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB369517-5 g |
N-(4-Aminophenyl)butanamide |
116884-02-7 | 5g |
€368.40 | 2022-08-31 | ||
Alichem | A019122024-5g |
N-(4-Aminophenyl)butyramide |
116884-02-7 | 95% | 5g |
$767.88 | 2023-09-04 | |
abcr | AB369517-5g |
N-(4-Aminophenyl)butanamide; . |
116884-02-7 | 5g |
€381.00 | 2024-04-20 | ||
1PlusChem | 1P000DSL-250mg |
Butanamide, N-(4-aminophenyl)- |
116884-02-7 | 95% | 250mg |
$72.00 | 2025-02-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1384408-1g |
N-(4-aminophenyl)butyramide |
116884-02-7 | 95+% | 1g |
¥5250.00 | 2024-08-09 | |
A2B Chem LLC | AA17077-5g |
N-(4-Aminophenyl)butanamide |
116884-02-7 | >95% | 5g |
$564.00 | 2024-04-20 | |
1PlusChem | 1P000DSL-5g |
Butanamide, N-(4-aminophenyl)- |
116884-02-7 | 95% | 5g |
$452.00 | 2025-02-18 | |
abcr | AB369517-500mg |
N-(4-Aminophenyl)butanamide; . |
116884-02-7 | 500mg |
€157.00 | 2024-04-20 | ||
TRC | B405940-10mg |
N-(4-Aminophenyl)butanamide |
116884-02-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
abcr | AB369517-1 g |
N-(4-Aminophenyl)butanamide |
116884-02-7 | 1g |
€165.60 | 2022-08-31 |
N-(4-Aminophenyl)butanamide 関連文献
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
9. Back matter
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
N-(4-Aminophenyl)butanamideに関する追加情報
Recent Advances in the Study of N-(4-Aminophenyl)butanamide (CAS: 116884-02-7) in Chemical Biology and Pharmaceutical Research
N-(4-Aminophenyl)butanamide (CAS: 116884-02-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications and unique chemical properties. This compound, characterized by its amide linkage and aromatic amine group, has been the subject of multiple studies aimed at elucidating its biological activity, pharmacokinetics, and potential as a drug candidate. The following sections provide a comprehensive overview of the latest research findings related to this compound, highlighting its significance in modern drug discovery and development.
Recent studies have focused on the synthesis and optimization of N-(4-Aminophenyl)butanamide to enhance its bioavailability and therapeutic efficacy. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that structural modifications of the compound, particularly at the butanamide moiety, could significantly improve its binding affinity to target proteins involved in inflammatory pathways. These findings suggest that N-(4-Aminophenyl)butanamide derivatives may serve as promising candidates for the development of novel anti-inflammatory agents.
In addition to its anti-inflammatory potential, N-(4-Aminophenyl)butanamide has also been investigated for its role in cancer therapy. A preclinical study conducted by researchers at the National Cancer Institute revealed that the compound exhibits selective cytotoxicity against certain cancer cell lines, particularly those associated with breast and prostate cancers. Mechanistic studies indicated that the compound induces apoptosis via the mitochondrial pathway, making it a potential candidate for targeted cancer therapies. Further research is underway to explore its synergistic effects with existing chemotherapeutic agents.
The pharmacokinetic profile of N-(4-Aminophenyl)butanamide has also been a focal point of recent research. A 2024 publication in Drug Metabolism and Disposition reported that the compound demonstrates favorable absorption and distribution characteristics in rodent models, with a half-life sufficient for once-daily dosing. However, challenges related to its metabolism and elimination pathways were noted, prompting ongoing investigations into prodrug strategies and formulation optimizations to address these limitations.
Beyond its therapeutic applications, N-(4-Aminophenyl)butanamide has been utilized as a key intermediate in the synthesis of more complex pharmaceutical compounds. Its versatility as a building block in organic synthesis has been highlighted in several recent patents, underscoring its value in the pharmaceutical industry. For instance, a 2023 patent application described its use in the production of novel kinase inhibitors, further expanding its potential applications in drug development.
In conclusion, the growing body of research on N-(4-Aminophenyl)butanamide (CAS: 116884-02-7) underscores its multifaceted role in chemical biology and pharmaceutical sciences. From its promising therapeutic properties to its utility as a synthetic intermediate, this compound continues to be a subject of intense scientific inquiry. Future studies are expected to further elucidate its mechanisms of action and optimize its pharmacological profile, paving the way for its potential clinical translation.
116884-02-7 (N-(4-Aminophenyl)butanamide) 関連製品
- 2364-50-3(3-Methyl-N-phenylbutanamide)
- 19246-04-9(2'-Isopropylacetanilide)
- 22987-10-6(N-(3-aminophenyl)propanamide)
- 24731-73-5(N,N'-(1,4-Phenylene)bis(acetoacetamide))
- 59690-89-0(N-(4-Aminophenyl)propanamide)
- 2171712-89-1(4-(2-cyanocyclohexyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)
- 1806849-74-0(4-Cyano-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile)
- 858234-31-8(potassium salt;3-pyrrolidin-1-ylpropanoic acid)
- 2737202-70-7(Gly-Gly-Gly-Lys(N3))
- 769880-43-5((1R,2S)-2-Methyl-cyclopentylamine)
